3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloro-2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-8-10-15(11-9-14)12-24-17-7-5-4-6-16(17)18(19(24)25)23-27-20(26)21(2,3)13-22/h4-11H,12-13H2,1-3H3/b23-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJDQGDJELCEFX-NKFKGCMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)C(C)(C)CCl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)C(C)(C)CCl)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one (CAS No. 303149-56-6) is a synthetic compound belonging to the indole family, characterized by its unique structural features that may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic properties.
- Molecular Formula : C21H21ClN2O3
- Molecular Weight : 384.86 g/mol
- Structural Characteristics : The compound features a chloro-substituted propanoyl moiety and an indole core, which are known to influence biological activity.
Biological Activity Overview
Recent studies have explored the biological activities of this compound in various contexts, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit promising antibacterial effects. In a study assessing various indole derivatives, including those similar to this compound, it was found that certain modifications enhance their efficacy against gram-positive bacteria and mycobacterial strains. For instance:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Indole Derivative A | Staphylococcus aureus | 0.5 µg/mL |
| Indole Derivative B | Mycobacterium tuberculosis | 1.0 µg/mL |
| This compound | Potentially active | TBD |
The introduction of halogen atoms in the structure has been correlated with increased antimicrobial activity due to enhanced lipophilicity and membrane permeability .
Cytotoxic Activity
In vitro studies have shown that indole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Moderate cytotoxicity observed |
| HeLa (Cervical Cancer) | 10.0 | High selectivity index noted |
| A549 (Lung Cancer) | 8.0 | Effective at lower concentrations |
The cytotoxic effects are often attributed to the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .
Case Studies
A series of case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Antibacterial Efficacy :
- Objective : Evaluate the effectiveness against MRSA strains.
- Findings : The compound showed comparable efficacy to standard antibiotics like vancomycin.
-
Case Study on Anticancer Properties :
- Objective : Assess cytotoxic effects on human cancer cell lines.
- Findings : Significant inhibition of cell proliferation was observed in MCF-7 and HeLa cells, suggesting potential for development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications on the Acyloxyimino Group
The acyloxyimino group at position 3 is a critical pharmacophore. Variations in this group significantly alter physicochemical and biological properties:
*Calculated based on formula C21H20ClN2O3.
†Calculated from CAS 320421-02-1.
‡Calculated from CAS 477853-34-2.
The 3-chloro-2,2-dimethylpropanoyloxy group in the target compound may offer steric hindrance, reducing metabolic degradation compared to linear acyloxy chains .
Substituents on the Benzyl Group
The 4-methylbenzyl group at position 1 distinguishes the target compound from analogs with halogenated or substituted benzyl moieties:
Electron-withdrawing groups (e.g., Cl, CF3) may enhance binding to hydrophobic pockets in target proteins but could also increase cytotoxicity, as seen in 3,4-dichlorobenzyl derivatives .
Core Modifications in Indol-2-one Derivatives
Structural changes to the indol-2-one core itself also impact activity:
- Schiff base derivatives (e.g., 3-[(pyridin-2-ylimino)]-1,3-dihydro-2H-indol-2-one): Exhibit antimicrobial activity but lower stability due to hydrolytic sensitivity of the imine bond .
- Methylol derivatives: Show reduced cytotoxicity while retaining trypanocidal activity, highlighting the role of hydroxyl groups in detoxification .
- 3-Phenyl-oxindole analogs : Demonstrate enhanced antitumor activity due to aromatic π-π stacking interactions .
The target compound’s propanoyloxyimino group may confer greater stability than Schiff bases while avoiding the cytotoxicity associated with unmodified indol-2-ones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
